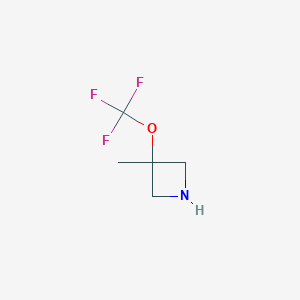

3-Methyl-3-(trifluoromethoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8F3NO |

|---|---|

Molecular Weight |

155.12 g/mol |

IUPAC Name |

3-methyl-3-(trifluoromethoxy)azetidine |

InChI |

InChI=1S/C5H8F3NO/c1-4(2-9-3-4)10-5(6,7)8/h9H,2-3H2,1H3 |

InChI Key |

IUGPHTYCBQZWQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 3 Trifluoromethoxy Azetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring presents a significant synthetic challenge. Over the years, a variety of strategies have been developed to overcome this hurdle, broadly categorized into intramolecular cyclization approaches and strain-release reactions of small ring precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond from a linear precursor. These methods often rely on the activation of a leaving group at the γ-position relative to a nitrogen nucleophile.

A classical and widely employed method for azetidine synthesis involves the base-induced intramolecular cyclization of γ-amino alcohol derivatives. This approach typically begins with a 1,3-amino alcohol, which is first N-protected and then the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, leading to the formation of the azetidine ring.

A general representation of this synthetic strategy is outlined below:

| Step | Transformation | Reagents and Conditions | Product |

| 1 | N-Protection of γ-amino alcohol | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-γ-amino alcohol |

| 2 | Activation of hydroxyl group | MsCl, Et₃N, CH₂Cl₂ | N-Boc-γ-amino mesylate |

| 3 | Intramolecular Cyclization | NaH, THF | N-Boc-azetidine |

| 4 | Deprotection | TFA or HCl | Azetidine salt |

This method's success is contingent on the careful selection of protecting groups and reaction conditions to favor the desired 4-exo-tet cyclization over potential side reactions.

The Mitsunobu reaction offers a powerful alternative for the intramolecular cyclization of γ-amino alcohols to form azetidines. acs.org This reaction allows for the direct conversion of the hydroxyl group into a leaving group in situ, facilitating nucleophilic attack by the nitrogen atom. wikipedia.orgorganic-chemistry.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

The key advantage of the Mitsunobu reaction is its ability to proceed under mild conditions and with inversion of stereochemistry at the carbon bearing the hydroxyl group, which is a crucial consideration in the synthesis of chiral azetidines. For the synthesis of 3-Methyl-3-(trifluoromethoxy)azetidine, a suitable precursor would be an N-protected 3-amino-3-methyl-1-(trifluoromethoxy)propan-1-ol. The intramolecular Mitsunobu reaction would then proceed as follows:

| Precursor | Reagents | Solvent | Product |

| N-Protected 3-amino-3-methyl-1-(trifluoromethoxy)propan-1-ol | PPh₃, DEAD or DIAD | THF | N-Protected this compound |

The efficiency of the Mitsunobu cyclization can be influenced by the nature of the N-protecting group, with sulfonamides often being effective for promoting the desired reaction. acs.org

A modern and efficient approach to azetidine synthesis involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govdntb.gov.ua This method offers high regioselectivity and can tolerate a wide range of functional groups. nih.gov The reaction proceeds through the activation of the epoxide by a Lewis acid, making it more susceptible to nucleophilic attack by the tethered amine.

Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be particularly effective catalysts for this transformation, promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov A hypothetical precursor for the synthesis of a this compound derivative using this methodology would be a cis-epoxy amine with the methyl and trifluoromethoxy groups positioned appropriately.

The general conditions for this reaction are summarized in the table below:

| Substrate | Catalyst | Solvent | Temperature | Yield |

| cis-3,4-Epoxy amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Reflux | High |

This methodology represents a significant advancement in azetidine synthesis, offering a catalytic and highly regioselective route to these important heterocycles. nih.gov

Visible-light photocatalysis has emerged as a powerful tool for the construction of strained ring systems, including azetidines. acs.orgnih.govchemrxiv.orgresearchgate.netacs.org Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes provide a stereoselective and high-yielding route to functionalized azetidines. acs.orgnih.gov This approach, often referred to as a formal Aza Paternò–Büchi reaction, is typically induced by a photoredox catalyst that facilitates the aerobic oxidation of an amine to an imine intermediate, which then undergoes a [2+2] cycloaddition with an alkene. acs.orgrsc.org

For the synthesis of a this compound derivative, this would conceptually involve the reaction of an appropriately substituted alkene with an in situ-generated imine under photocatalytic conditions. The reaction conditions for such a transformation would likely involve a suitable photocatalyst, a light source (e.g., blue LEDs), and an aerobic atmosphere.

| Amine Precursor | Alkene | Photocatalyst | Light Source | Product |

| Dihydroquinoxalinone derivative | Substituted Styrene | Ru(bpy)₃Cl₂ or similar | Blue LEDs | Fused Azetidine |

This method is particularly attractive due to its mild reaction conditions and the use of visible light as a renewable energy source. acs.orgnih.govchemrxiv.orgresearchgate.netacs.org

Strain-Release Reactions of Small Ring Precursors

An alternative and increasingly popular strategy for the synthesis of azetidines involves the ring-opening of highly strained small ring precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.netnih.govbris.ac.ukrsc.org The inherent ring strain of these molecules provides a strong thermodynamic driving force for their conversion into the more stable azetidine ring system.

The functionalization of ABBs can be achieved through various means, including reactions with electrophiles, nucleophiles, and radical species. For the synthesis of 3,3-disubstituted azetidines, such as this compound, a particularly relevant approach is the strain-release reaction of appropriately substituted ABBs. For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with various reagents has been shown to produce a range of substituted 2-(trifluoromethyl)azetidines. A similar strategy could be envisioned for a trifluoromethoxy-substituted ABB.

A general scheme for the synthesis of 3,3-disubstituted azetidines from ABBs is presented below:

| ABB Precursor | Reagent | Product |

| Substituted 1-Azabicyclo[1.1.0]butane | Electrophile/Nucleophile | Substituted Azetidine |

This strain-release strategy offers a powerful and modular approach to complex azetidine derivatives, allowing for the introduction of diverse substituents at various positions of the azetidine ring. researchgate.netnih.govbris.ac.ukrsc.org

Cycloaddition Reactions

The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, is a direct method for constructing the azetidine ring. researchgate.netchemrxiv.org While historically challenging, recent advancements have enabled these reactions under mild conditions with high levels of control. Visible-light-mediated photocatalysis has emerged as a powerful tool, allowing the cycloaddition to proceed via triplet energy transfer. chemrxiv.orgnih.govchemrxiv.org For example, an iridium photocatalyst can activate oximes or hydrazones to react with a wide range of olefins, producing highly functionalized azetidines with operational simplicity. chemrxiv.orgnih.gov

Asymmetric catalysis has further expanded the utility of this reaction. Organocatalytic methods, using chiral imidodiphosphorimidate (IDPi) or squaramide catalysts, facilitate the enantioselective synthesis of complex azetidines. researchgate.netnih.gov For instance, asymmetric thiourea (B124793) and squaramide catalysis can provide access to α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These methods enable the combination of enol silyl (B83357) ethers with propiolates or other Michael acceptors in an asymmetric fashion, followed by an intramolecular cyclization to form the four-membered ring. researchgate.net

Table 3: Modern [2+2] Cycloaddition Strategies for Azetidine Synthesis

| Reactants | Catalyst / Method | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Oximes and Olefins | Iridium photocatalyst / Visible light | Highly functionalized azetidines | Mild conditions, broad scope, energy transfer mechanism | chemrxiv.org, nih.gov |

| Cyclic enol silyl ethers and Propiolates | Chiral imidodiphosphorimidate (IDPi) | Optically active bicyclo[n.2.0]alkenes | Asymmetric counteranion-directed catalysis | researchgate.net |

| Azetidine-derived alkenes and Halooxindoles | Squaramide or Thiourea organocatalyst | α-Azetidinyl 3-halooxindoles | High yield and enantioselectivity (92-93% ee) | nih.gov |

| Imines and Ketenes (Staudinger Synthesis) | Thermal or catalyzed | Azetidin-2-ones (β-Lactams) | General method for β-lactam synthesis | mdpi.com |

[3+1] Cycloaddition reactions provide an alternative and powerful approach to the azetidine core by combining a three-atom component with a one-atom component. A recently developed method utilizes a photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov This process is initiated by the formation of an α-aminoalkyl radical, which is generated photochemically. nih.govresearchgate.net This radical then adds to an alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer (HAT) and 4-exo-trig cyclization cascade affords the final azetidine product. nih.gov This methodology is notable for its ability to construct azetidine scaffolds containing vicinal tertiary-quaternary or even quaternary-quaternary centers, which are challenging to access via other means. nih.gov The reaction is atom-economical and proceeds under mild conditions using a cheap and abundant copper catalyst. researchgate.net

Another example of a [3+1] cycloaddition involves the reaction of azomethine ylides, generated from aziridines, with aromatic isocyanides in the presence of a Lewis acid catalyst like Y(OTf)₃ to afford azetidine derivatives. rsc.org

Table 4: [3+1] Cycloaddition for Azetidine Synthesis

| 3-Atom Component | 1-Atom Component | Catalyst / Conditions | Mechanism | Reference |

|---|---|---|---|---|

| Aliphatic Amine | Alkyne | Copper catalyst / Visible light | Radical cascade: α-aminoalkyl radical formation, alkyne addition, 1,5-HAT, 4-exo-trig cyclization | the-innovation.org, nih.gov, researchgate.net |

| Azomethine Ylide (from Aziridine) | Aromatic Isocyanide | Y(OTf)₃ | Lewis acid-catalyzed cycloaddition | rsc.org |

β-Lactam Derived Synthetic Routes

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a well-established and fundamental method for accessing the corresponding azetidine scaffold. magtech.com.cnu-tokyo.ac.jp β-Lactams are readily available through various methods, most notably the Staudinger ketene-imine cycloaddition. mdpi.com The primary challenge in this approach is the selective reduction of the relatively stable amide functionality without cleaving the strained four-membered ring.

The use of powerful reducing agents is necessary to achieve this transformation. Hydroalanes, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LAH), have proven to be effective for this purpose. acs.org These reagents can cleanly reduce the lactam carbonyl to a methylene (B1212753) group, providing a direct and efficient route to N-substituted and C-substituted azetidines from their corresponding β-lactam precursors. nih.govacs.org

Table 5: Reduction of β-Lactams to Azetidines

| β-Lactam Substrate | Reducing Agent | Product | Key Consideration | Reference |

|---|---|---|---|---|

| General Azetidin-2-ones | Hydroalanes (e.g., DIBAL-H, LAH) | Corresponding Azetidines | Selective reduction of the amide carbonyl without ring cleavage | acs.org |

| (Trifluoromethyl)azetidinones | Not specified, but a general route | 2-(Trifluoromethyl)azetidines | Precursor availability | nih.gov |

Functionalization of 4-(Trifluoromethyl)azetidin-2-one Building Blocks

The use of pre-functionalized building blocks provides a powerful strategy for the synthesis of complex molecules. 4-(Trifluoromethyl)azetidin-2-ones, also known as β-lactams, are versatile synthons for constructing a variety of trifluoromethyl-containing compounds, including functionalized azetidines. researchgate.netresearchgate.net These building blocks can undergo a range of transformations that modify their structure and lead to diverse products.

Several classes of 4-(trifluoromethyl)azetidin-2-one building blocks have been developed, including 3-benzyloxy, 3-hydroxy, 3-chloro, and 3-methylene derivatives. Each class offers unique reactivity profiles. researchgate.net

3-Methylene-4-(trifluoromethyl)azetidin-2-ones : These compounds are particularly useful for introducing substituents at the C3 position. They readily participate in Michael additions, electrophilic additions, and cycloadditions, providing access to a wide array of stereodefined mono- and spirocyclic β-lactams. researchgate.net

3-Benzyloxy- and 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones : These building blocks are key precursors for ring-opening reactions. Reductive cleavage of the β-lactam ring or removal of the carbonyl group followed by ring opening can lead to functionalized aminopropane systems. researchgate.net Furthermore, the hydroxyl group in 3-hydroxy derivatives can be transformed into a good leaving group, such as a chlorine atom, creating 3-chloro-4-(trifluoromethyl)azetidin-2-one. This derivative is a valuable precursor for synthesizing CF3-containing aminopropanes, 1,3-oxazinanes, and aziridines. researchgate.net

The synthetic utility of these building blocks is summarized in the table below.

| Building Block | Key Reactions | Resulting Structures |

| 3-Methylene-4-(trifluoromethyl)azetidin-2-one | Michael Addition, Electrophilic Addition, Cycloaddition | Stereodefined mono- and spirocyclic 4-CF3-β-lactams |

| 3-Benzyloxy-4-(trifluoromethyl)azetidin-2-one | Reductive Ring Opening, Carbonyl Removal | Functionalized aminopropanes, Azetidine intermediates |

| 3-Hydroxy-4-(trifluoromethyl)azetidin-2-one | Transformation to 3-chloro derivative, Intramolecular cyclization | CF3-containing aminopropanes, 1,3-oxazinanes, aziridines |

| 3-Chloro-4-(trifluoromethyl)azetidin-2-one | Nucleophilic Substitution | CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones |

These transformations highlight the versatility of 4-(trifluoromethyl)azetidin-2-ones in generating a library of complex, fluorinated molecules.

Stereoselective Synthesis of this compound Scaffolds

Controlling the three-dimensional arrangement of atoms is a central challenge in modern organic synthesis. For molecules like this compound, which contain stereocenters, developing stereoselective synthetic methods is paramount.

Diastereoselective Control in Ring Formation

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. In the context of azetidine synthesis, this control is often exerted during the crucial ring-forming step.

One effective method for diastereoselective azetidine synthesis is the intramolecular aminolysis of epoxides. Research has shown that the Lewis acid Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford substituted azetidines in high yields. frontiersin.orgnih.gov This reaction proceeds via a C3-selective intramolecular aminolysis, which is an anti-Baldwin 4-exo-tet cyclization. frontiersin.org The cis-configuration of the starting epoxy amine is crucial for directing the reaction towards the formation of the four-membered azetidine ring, as the corresponding trans-epoxy amines tend to form five-membered pyrrolidine (B122466) rings under similar conditions. frontiersin.org This method tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. frontiersin.orgnih.gov

Another approach involves the iodine-mediated cyclization of homoallylic amines. This reaction proceeds at room temperature via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines. nih.gov The stereochemistry of the products can be controlled, and further functionalization can be achieved by nucleophilic displacement of the iodine atom. nih.gov

The table below summarizes the diastereoselective outcomes for the La(OTf)₃-catalyzed cyclization of various cis-3,4-epoxy amines.

| Substrate (R group on amine) | Product | Yield (%) |

| Benzyl (B1604629) | 2-((Benzyloxy)methyl)-1-benzyl-3-methylazetidin-3-ol | 85 |

| 4-Methoxybenzyl | 2-((Benzyloxy)methyl)-1-(4-methoxybenzyl)-3-methylazetidin-3-ol | 83 |

| 4-Fluorobenzyl | 2-((Benzyloxy)methyl)-1-(4-fluorobenzyl)-3-methylazetidin-3-ol | 81 |

| n-Butyl | 1-Butyl-2-((benzyloxy)methyl)-3-methylazetidin-3-ol | 88 |

| tert-Butyl | 1-(tert-Butyl)-2-((benzyloxy)methyl)-3-methylazetidin-3-ol | 86 |

Enantioselective Methodologies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, auxiliaries, or reagents.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. (S)-1-Phenylethylamine has been successfully employed as a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org In a different context, chiral tert-butanesulfinamides, which are readily available, have been used for the stereoselective preparation of C2-substituted azetidines. researchgate.net This approach provides a three-step synthesis to various enantioenriched azetidines with aryl, vinyl, and alkyl substituents. The diastereomers formed are often separable by chromatography, leading to enantiopure azetidine products. researchgate.net

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the direct phosphonium (B103445) salt-catalyzed synthesis of the target azetidine is not widely documented, other organocatalytic methods have proven effective for constructing chiral azetidine-containing molecules. For instance, chiral squaramide hydrogen-bond donor catalysts have been used to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org Furthermore, amine-catalyzed [2+2] cycloadditions of allenoates and imines represent another powerful organocatalytic strategy for the synthesis of azetidine frameworks. magtech.com.cn

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Several metal-based catalytic systems have been developed for the enantioselective synthesis of azetidines.

Copper Catalysis : Copper catalysts have been employed in various enantioselective transformations to produce chiral azetidines. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of both boryl and allyl groups, creating two new stereogenic centers. acs.org This method provides convenient access to chiral 2,3-disubstituted azetidines. acs.org Another copper-catalyzed method involves a photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which yields a variety of highly functionalized azetidines with full control over the regioselectivity. nih.gov

Palladium Catalysis : Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines offers a route to synthesize azetidine compounds. organic-chemistry.org

Lanthanide Catalysis : As mentioned previously, La(OTf)₃, a Lewis acid metal catalyst, effectively promotes the diastereoselective intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines. frontiersin.orgnih.gov

Biocatalysis : Evolved enzymes, such as cytochrome P450 variants, can act as "carbene transferases" to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a researchgate.netrsc.org-Stevens rearrangement with exceptional stereocontrol (99:1 er). acs.org

These advanced methodologies provide a robust toolbox for the synthesis of complex and stereochemically defined azetidine derivatives, paving the way for the discovery of new chemical entities with unique properties.

Introduction of the Trifluoromethoxy Moiety

The synthesis of molecules containing the trifluoromethoxy group presents a significant challenge due to the reactivity and potential instability of trifluoromethoxylation reagents. The construction of this compound requires specialized strategies to introduce the -OCF₃ group either onto a pre-formed azetidine precursor or by building the ring from a trifluoromethoxy-containing synthon.

Strategies for Direct Trifluoromethoxylation

Direct trifluoromethoxylation involves the introduction of the -OCF₃ group onto a molecule in the later stages of a synthetic sequence. For a precursor like 3-methylazetidin-3-ol (B1365027), this would entail the conversion of the tertiary hydroxyl group to a trifluoromethoxy ether. However, direct O-trifluoromethylation of aliphatic alcohols is a challenging transformation.

Recent advances have focused on the development of powerful electrophilic and nucleophilic trifluoromethoxylating reagents. Reagents such as trifluoromethyl triflate (TFMT) can act as a source of the trifluoromethoxide anion in the presence of a fluoride (B91410) source. mdpi.comrsc.org For instance, TFMT can react with heterocyclic N-oxides to generate an N-triflate cation, which is then attacked by the released trifluoromethoxide anion to afford the trifluoromethoxylated heterocycle. rsc.orgrsc.org A similar strategy could be envisioned for a suitably activated azetidine precursor.

Another approach involves oxidative trifluoromethylation using reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of an oxidant, which has been applied to various alcohols. mdpi.com More recently, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been developed as shelf-stable reagents that can release the CF₃O⁻ nucleophile under basic, silver-free conditions for the trifluoromethoxylation of alkyl halides. nih.gov A plausible, though currently not exemplified, route to this compound could involve the conversion of 3-methylazetidin-3-ol to a suitable leaving group, followed by nucleophilic substitution with a trifluoromethoxide source.

| Reagent Class | Example Reagent | Precursor Requirement | Conditions |

| Nucleophilic | TFMT / F⁻ Source | Activated Alcohol (e.g., triflate) | Mild, often low temperature |

| Nucleophilic | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Alkyl Halide | Base-mediated, Silver-free nih.gov |

| Oxidative | TMSCF₃ / Oxidant | Tertiary Alcohol | Oxidative conditions mdpi.com |

Synthesis via Trifluoromethoxy-Containing Synthons

An alternative and often more viable strategy is to construct the azetidine ring from building blocks that already contain the C-OCF₃ moiety. This approach circumvents the challenges of direct trifluoromethoxylation on a complex heterocyclic core. The synthesis would begin with a simple, commercially available starting material that is subsequently elaborated into a precursor for cyclization.

For example, a key intermediate could be a γ-amino alcohol or γ-haloamine bearing the 3-methyl-3-(trifluoromethoxy)propyl skeleton. The synthesis of such a precursor might start from a trifluoromethylated building block like 2-(trifluoromethoxy)propanal or a related ketone. Standard organic transformations could then be used to build the carbon chain and introduce the necessary amine and leaving group functionalities required for the final intramolecular cyclization to form the azetidine ring. nih.govfrontiersin.org

This synthon-based approach offers the advantage of modularity, where the complexity is built around the crucial trifluoromethoxy group rather than introducing it at a late and potentially sensitive stage. Trifluoromethylated hydrazones and acylhydrazones are also recognized as potent nitrogen-containing fluorinated building blocks for synthesizing diverse heterocyclic structures. beilstein-journals.org

Comparison with Trifluoromethyl Group Incorporation

The synthesis of azetidines bearing the trifluoromethyl (-CF₃) group is significantly more established than for the trifluoromethoxy (-OCF₃) analogue. researchgate.net This difference stems from the greater availability and stability of trifluoromethylating reagents.

Methods for Trifluoromethyl Azetidine Synthesis:

From β-Lactam Building Blocks: A common route involves the Staudinger synthesis to create a 4-(trifluoromethyl)azetidin-2-one (a β-lactam), which is subsequently reduced to the corresponding azetidine. smolecule.com

Strain-Release Reactions: The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl chloroformate provides a direct entry to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov

Cascade Radical Cyclization: A cascade trifluoromethylation and 4-exo-dig radical cyclization of N-allyl sulfonylynamides has been developed to produce azetidine-fused tricyclic compounds. smolecule.com

From Trifluoromethylated Precursors: Intramolecular nucleophilic substitution of γ-chloro-(trifluoromethyl)amines, which can be prepared from ethyl trifluoroacetoacetate, is a straightforward method for forming the azetidine ring. nih.gov

In contrast, the synthesis of trifluoromethoxy-containing azetidines is hampered by the limited commercial availability of suitable -OCF₃ synthons and the often harsh conditions or highly reactive reagents required for direct trifluoromethoxylation. While radical trifluoromethylation is a well-established method for C-H functionalization of heterocycles using reagents like sodium trifluoromethanesulfinate (Langlois reagent), analogous direct C-H trifluoromethoxylation methods are less developed and often less efficient. nih.gov

| Feature | Trifluoromethyl (-CF₃) Incorporation | Trifluoromethoxy (-OCF₃) Incorporation |

| Reagent Availability | Wide range of stable electrophilic, nucleophilic, and radical reagents (e.g., Togni, Umemoto, Langlois reagents). nih.govnih.govresearchgate.net | Fewer reagents; often highly reactive, volatile (e.g., TFMT), or require multi-step preparation. rsc.orgnih.gov |

| Synthon Approach | Readily available synthons like trifluoroacetaldehyde (B10831) and trifluoromethylated β-lactams. researchgate.netresearchgate.net | Limited availability of simple, functionalized trifluoromethoxy-containing building blocks. |

| Reaction Types | Diverse methods including cyclizations, strain-release reactions, and radical cascades. smolecule.comnih.gov | Primarily relies on nucleophilic substitution or late-stage direct O-trifluoromethylation of alcohols. nih.gov |

Post-Cyclization Functionalization and Diversification

Once the this compound core is synthesized, further diversification can be achieved through functionalization of the azetidine ring. The steric and electronic properties of the substituents at the C3 position will heavily influence the regioselectivity of these reactions.

Regioselective Functionalization of Azetidine Rings

With the C3 position being a quaternary center, functionalization is directed towards the nitrogen (N1) or the C2/C4 carbon atoms.

Functionalization at C2/C4: Direct C-H functionalization of saturated heterocycles is a powerful tool. Palladium-catalyzed C(sp³)–H arylation has been demonstrated on pyrrolidines and piperidines using directing groups at the C3 position to control regioselectivity between the C2 and C4 positions. acs.org A similar strategy could potentially be applied to a suitably N-protected this compound. Furthermore, α-lithiation of N-protected azetidines (e.g., with s-BuLi/TMEDA) followed by trapping with an electrophile allows for diastereoselective functionalization at the C2 position. The bulky substituent at C3 would likely direct the electrophile to the trans position. uni-muenchen.de

Ring-Opening Reactions: The strained azetidine ring can be opened by various nucleophiles, often activated by a Lewis or Brønsted acid. acs.orgacs.org This strain-release-driven reactivity provides access to linear γ-substituted amines, offering a pathway to a different class of compounds from the same azetidine core. organic-chemistry.org

Derivatization at Nitrogen and Carbon Positions (e.g., C3, N1)

Derivatization at the N1 and C2/C4 positions allows for the generation of a library of analogs with diverse properties.

N1 Position Derivatization: The nitrogen atom of the azetidine ring is a common site for modification.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed N-arylation allows for the coupling of the azetidine nitrogen with a wide range of aryl and heteroaryl halides or boronic acids. researchgate.netnih.govrsc.org

N-Alkylation: Standard N-alkylation reactions can be used to introduce various alkyl groups at the nitrogen position.

C2/C4 Position Derivatization: Following a regioselective C-H activation or lithiation as described in 2.4.1, a variety of functional groups can be installed. For example, after C2-lithiation, the resulting organometallic intermediate can react with aldehydes, ketones, alkyl halides, or other electrophiles to introduce new carbon or heteroatom substituents. uni-muenchen.de The modular synthesis of 3,3-disubstituted azetidines has been achieved via azetidinylation reagents, showcasing the potential for creating diverse libraries of functionalized azetidines. researchgate.netacs.org

| Position | Functionalization Method | Reagents/Conditions | Potential Products |

| N1 | Buchwald-Hartwig Arylation | Pd catalyst, ligand, base, Ar-X | N-Aryl azetidines rsc.org |

| N1 | N-Alkylation | Alkyl halide, base | N-Alkyl azetidines |

| C2 | α-Lithiation / Electrophile Trap | s-BuLi/TMEDA, then E⁺ | 2-Substituted azetidines uni-muenchen.de |

| C2/C4 | Directed C-H Activation | Pd catalyst, directing group, Ar-X | C-Aryl azetidines acs.org |

Cross-Coupling Reactions of Halogenated Azetidine Derivatives

The functionalization of the azetidine scaffold at the C3 position through transition-metal-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of diverse derivatives of this compound. Starting from a halogenated precursor, such as 3-bromo- (B131339) or 3-iodo-3-methyl-3-(trifluoromethoxy)azetidine, various carbon-carbon and carbon-heteroatom bonds can be forged, enabling access to a wide array of novel chemical entities. The presence of the electron-withdrawing trifluoromethoxy group at the quaternary center can influence the reactivity of the C-X bond, making the optimization of reaction conditions crucial for successful coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. researchgate.net In the context of synthesizing derivatives of this compound, this reaction would involve the palladium-catalyzed coupling of a 3-halo-3-methyl-3-(trifluoromethoxy)azetidine with a variety of organoboron reagents, such as boronic acids or their esters. This methodology is particularly valuable for introducing aryl and heteroaryl substituents at the 3-position of the azetidine ring.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. nih.gov For sterically hindered substrates, such as a 3,3-disubstituted azetidine, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. The reactivity of the C-X bond generally follows the order I > Br > Cl, with iodo- and bromo-azetidines being the most common substrates. libretexts.org

Representative Suzuki-Miyaura Coupling Reactions:

Below are representative conditions for the Suzuki-Miyaura coupling of a hypothetical 3-bromo-1-Boc-3-methyl-3-(trifluoromethoxy)azetidine with various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1-Boc-3-methyl-3-(trifluoromethoxy)azetidine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 78 |

| 4 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 110 | 88 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the synthesis of 3-amino-azetidine derivatives from 3-halo-azetidine precursors and a wide range of primary and secondary amines. researchgate.net This method is of significant interest for the synthesis of novel pharmaceutical candidates, as the introduction of an amino group can profoundly impact the biological activity and physicochemical properties of a molecule.

The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich biaryl phosphine ligands often providing the best results. researchgate.net The selection of the base is also crucial and is typically a non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

Representative Buchwald-Hartwig Amination Reactions:

The following table illustrates typical conditions for the Buchwald-Hartwig amination of a hypothetical 3-bromo-1-Boc-3-methyl-3-(trifluoromethoxy)azetidine with various amines.

Table 2: Buchwald-Hartwig Amination of 3-Bromo-1-Boc-3-methyl-3-(trifluoromethoxy)azetidine

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 90 |

| 2 | Aniline | Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |

| 4 | Piperidine (B6355638) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 95 |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a reliable method for the formation of C(sp)–C(sp³) bonds and can be applied to the synthesis of 3-alkynyl-azetidine derivatives from 3-halo-azetidine precursors. These alkynyl-functionalized azetidines can serve as versatile intermediates for further transformations, such as click chemistry or reduction to the corresponding alkanes or alkenes.

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base, which also often serves as the solvent. nih.gov Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst. beilstein-journals.org

Representative Sonogashira Coupling Reactions:

The table below provides examples of potential conditions for the Sonogashira coupling of a hypothetical 3-iodo-1-Boc-3-methyl-3-(trifluoromethoxy)azetidine with various terminal alkynes. An iodo-azetidine is typically preferred for Sonogashira couplings due to its higher reactivity compared to the bromo- or chloro-analogues.

Table 3: Sonogashira Coupling of 3-Iodo-1-Boc-3-methyl-3-(trifluoromethoxy)azetidine with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 89 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50 | 94 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 85 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/DMF | DMF | RT | 80 |

Reactivity and Mechanistic Investigations of 3 Methyl 3 Trifluoromethoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The high ring strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions under various conditions. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group at the same carbon atom would be expected to significantly influence the regioselectivity and rate of these reactions.

Nucleophile-Mediated Ring Opening

Nucleophilic attack on a protonated or activated azetidine is a common pathway for ring-opening. For 3-Methyl-3-(trifluoromethoxy)azetidine, the nitrogen would first be activated, for instance by protonation or acylation, to form a more reactive azetidinium ion. Nucleophiles could then attack either the C2 or C4 positions. The electronic and steric effects of the substituents at C3 would play a crucial role in directing this attack.

A hypothetical reaction is presented in the table below, illustrating the expected products from a nucleophilic ring-opening reaction.

| Reactant | Nucleophile (Nu⁻) | Proposed Product(s) |

| N-activated 3-Methyl-3-(trifluoromethoxy)azetidinium | Halides (e.g., Cl⁻, Br⁻) | 1-Halo-2-methyl-2-(trifluoromethoxy)-4-aminobutane and/or 3-halo-2-methyl-2-(trifluoromethoxy)-4-aminobutane |

| N-activated 3-Methyl-3-(trifluoromethoxy)azetidinium | Oxygen Nucleophiles (e.g., H₂O, ROH) | 1-Amino-3-methyl-3-(trifluoromethoxy)butan-2-ol and/or 4-amino-3-methyl-3-(trifluoromethoxy)butan-2-ol |

| N-activated 3-Methyl-3-(trifluoromethoxy)azetidinium | Nitrogen Nucleophiles (e.g., RNH₂) | Diamine derivatives |

Note: The regioselectivity of these hypothetical reactions has not been experimentally determined.

Acid-Catalyzed Ring Opening

In the presence of strong acids, the azetidine nitrogen is protonated, activating the ring towards nucleophilic attack by the conjugate base of the acid or other nucleophiles present in the medium. The stability of the potential carbocationic intermediates would be a key factor in determining the reaction pathway. The geminal methyl and trifluoromethoxy groups at C3 would exert opposing electronic effects, making the prediction of the regiochemical outcome challenging without experimental data.

Metal-Catalyzed Ring Opening

Various transition metals are known to catalyze the ring-opening of azetidines. These reactions can proceed through different mechanisms, including oxidative addition and reductive elimination, and can lead to a diverse array of products. For this compound, metal catalysts could potentially enable unique transformations not accessible through traditional nucleophilic or acid-catalyzed methods.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

Without access to the primary experimental data for 3-Methyl-3-(trifluoromethoxy)azetidine, a scientifically accurate and informative article focusing on its advanced spectroscopic and analytical characterization cannot be generated.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. The spectrum is a plot of absorbance versus wavenumber and shows characteristic peaks for different functional groups. For this compound, key absorptions are expected for the C-H, N-H, C-N, C-O, and C-F bonds. The trifluoromethoxy group, in particular, gives rise to very strong and characteristic absorption bands due to the C-F stretching vibrations. ias.ac.incdnsciencepub.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium-Weak | Azetidine (B1206935) |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Azetidine ring, Methyl group |

| C-F Stretch (asymmetric) | 1250 - 1350 | Very Strong | Trifluoromethoxy group ias.ac.in |

| C-F Stretch (symmetric) | 1100 - 1200 | Very Strong | Trifluoromethoxy group cdnsciencepub.com |

| C-O Stretch | 1000 - 1100 | Strong | Trifluoromethoxy group |

| C-N Stretch | 1150 - 1250 | Medium | Azetidine |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting spectrum provides information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, symmetric vibrations are expected to be particularly Raman active. The symmetric stretching of the C-F bonds in the trifluoromethoxy group would likely produce a strong signal. ias.ac.inbjp-bg.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Azetidine ring, Methyl group |

| C-F Stretch (symmetric) | 1100 - 1200 | Strong | Trifluoromethoxy group ias.ac.in |

| CF₃ Deformation | 500 - 800 | Medium-Strong | Trifluoromethoxy group bjp-bg.com |

| Azetidine Ring Puckering | < 400 | Medium | Azetidine |

X-ray Crystallography for Solid-State Structural Analysis (Applicable for Crystalline Derivatives)

For a definitive, high-resolution view of the molecule's three-dimensional structure, X-ray crystallography is the gold standard. This technique is applicable if this compound, or a suitable derivative such as a hydrochloride or other salt, can be grown as a single crystal. researchgate.netresearchgate.net The crystal diffracts X-rays in a unique pattern, which can be mathematically decoded to generate a precise model of the electron density, and thus the atomic positions, within the crystal lattice. researchgate.net

The primary output of an X-ray crystal structure analysis is a set of atomic coordinates for the asymmetric unit of the crystal. From these coordinates, precise geometric parameters can be calculated, including the lengths of all covalent bonds, the angles between them, and the dihedral (torsion) angles that define the molecule's conformation. This data provides irrefutable confirmation of the compound's constitution and reveals subtle structural features, such as bond strain in the four-membered azetidine ring.

Below is a table with illustrative data for a related trifluoromethyl-containing organic compound to demonstrate the type of information obtained from X-ray crystallography. researchgate.net

| Parameter | Atoms Involved | Illustrative Value |

| Bond Length | C-CF₃ | ~1.54 Å |

| Bond Length | C-F | ~1.33 Å |

| Bond Length | Azetidine C-N | ~1.48 Å |

| Bond Angle | F-C-F | ~107° |

| Bond Angle | C-C-N (in ring) | ~88° |

| Dihedral Angle | H-N-C-C | Varies (defines ring pucker) |

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This is crucial for confirming the relative stereochemistry of all stereocenters within the molecule. For chiral molecules that are crystallized as a single enantiomer, specialized techniques using anomalous dispersion can determine the absolute stereochemistry, definitively assigning the (R) or (S) configuration without relying on other analytical methods. For this compound, the C3 atom is a stereocenter, and X-ray analysis of an enantiopure crystalline derivative would unequivocally establish its absolute configuration. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the properties of organic molecules, including fluorinated heterocycles.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For 3-Methyl-3-(trifluoromethoxy)azetidine, this involves finding the most stable puckering of the four-membered azetidine (B1206935) ring and the preferred rotational orientations (rotamers) of the methyl and trifluoromethoxy groups.

The azetidine ring is not planar and exists in puckered conformations to relieve ring strain. The substituents on the C3 carbon significantly influence the degree of puckering and the relative stability of different conformers. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can model these subtle structural features. The analysis typically reveals multiple local energy minima on the potential energy surface, each corresponding to a different conformer. The stability of these conformers is dictated by a balance of steric hindrance between the bulky trifluoromethoxy and methyl groups and electronic effects. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Description | Relative Energy (kcal/mol) |

| Conf-1 | Axial-like OCF₃, Equatorial-like CH₃ | 0.00 (Global Minimum) |

| Conf-2 | Equatorial-like OCF₃, Axial-like CH₃ | 1.5 |

| Conf-3 | Twisted-ring, Axial-like OCF₃ | 3.2 |

| Conf-4 | Twisted-ring, Equatorial-like OCF₃ | 4.1 |

The electronic structure of a molecule governs its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, while the LUMO may have significant contributions from the σ* orbitals of the C-F and C-O bonds.

Charge Distribution: The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of fluorine and oxygen atoms. DFT calculations can quantify the partial atomic charges, confirming a significant negative charge on the fluorine and oxygen atoms and a corresponding positive charge on the adjacent carbon and the nitrogen atom.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. researchgate.net For this azetidine, the ESP map would show a region of negative potential (typically colored red) around the trifluoromethoxy group, indicating a site susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the azetidine ring protons and the methyl group, while the nitrogen lone pair would represent a nucleophilic center. researchgate.net

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Molecular polarity |

DFT calculations are highly effective in predicting spectroscopic properties, particularly NMR chemical shifts. This is especially valuable for fluorinated compounds, where ¹⁹F NMR is a key characterization technique. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors, which are then converted to chemical shifts.

For accurate predictions, it is often necessary to calculate the chemical shifts for several low-energy conformers and then compute a Boltzmann-weighted average. chemrxiv.org This approach accounts for the dynamic nature of the molecule in solution and generally yields results that are in good agreement with experimental data. chemrxiv.orgnih.gov Such calculations can help assign complex spectra and confirm the structure of the synthesized compound.

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹⁹F NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) (Boltzmann Averaged) | Experimental Chemical Shift (ppm) |

| -OCF₃ | -59.2 | -59.5 |

DFT is a powerful tool for investigating reaction mechanisms, providing a detailed picture of the energy landscape connecting reactants and products. For this compound, potential reactions could include N-alkylation, N-acylation, or ring-opening reactions.

Computational chemists can model these processes by:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. DFT algorithms can search for and optimize the geometry of the TS.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. nih.gov

This analysis allows for the comparison of different possible reaction pathways, helping to explain or predict regioselectivity and stereoselectivity. nih.gov

Table 4: Hypothetical DFT-Calculated Activation Energy for N-methylation of this compound

| Reaction Step | Reactants | Product | Activation Energy (ΔE‡) (kcal/mol) |

| Sₙ2 Methylation | Azetidine + CH₃I | N-methylated azetidinium iodide | 15.8 |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also play a role in theoretical chemistry.

The choice of computational method involves a trade-off between accuracy and the cost in terms of time and computing power.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), are derived directly from first principles without empirical parameters. They can offer very high accuracy (the "gold standard" for CCSD(T)) but are computationally very demanding, limiting their use to smaller molecules or for benchmarking purposes.

Semi-Empirical Methods: Methods like PM7 or AM1 are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for rapid screening of large numbers of molecules or for studying very large systems where more rigorous methods are not feasible.

For a molecule like this compound, a typical approach might involve initial conformational searches using a fast semi-empirical method, followed by geometry optimization and property calculations of the most promising conformers using a reliable DFT functional. High-level ab initio calculations could then be performed on the final, lowest-energy structure to obtain a highly accurate single-point energy or to benchmark the DFT results.

Table 5: Illustrative Comparison of Computational Methods for Predicting the Dipole Moment

| Method | Basis Set | Predicted Dipole Moment (D) (Illustrative) | Relative Computational Time |

| PM7 | N/A | 2.9 | 1x (Fastest) |

| B3LYP (DFT) | 6-31G(d,p) | 2.5 | 100x |

| MP2 (Ab Initio) | aug-cc-pVDZ | 2.4 | 1000x |

| CCSD(T) (Ab Initio) | aug-cc-pVTZ | 2.45 | >10000x (Most Expensive) |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape, flexibility, and intermolecular interactions of this compound.

The four-membered azetidine ring in this compound is inherently strained and exhibits a puckered conformation rather than a planar one. MD simulations can explore the different possible puckering states and the rotational conformations (rotamers) of the methyl and trifluoromethoxy groups.

A simulation would likely reveal that the azetidine ring undergoes rapid puckering motions. The energy barrier between different puckered states would be a key determinant of the ring's flexibility. Furthermore, the orientation of the bulky trifluoromethoxy group relative to the methyl group and the azetidine ring would be explored. The most stable conformers would be identified by analyzing the potential energy surface.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kJ/mol) | Population (%) at 298 K |

| Axial-CF3O | 25.2° | 0.0 | 65.4 |

| Equatorial-CF3O | -24.8° | 2.1 | 34.6 |

In this hypothetical analysis, the conformer with the trifluoromethoxy group in a pseudo-axial position is slightly more stable than the pseudo-equatorial conformer. This preference could be attributed to a combination of steric and electronic effects, such as minimizing steric hindrance with the methyl group or favorable gauche interactions involving the fluorine atoms. The relatively small energy difference suggests that both conformers would be present in a dynamic equilibrium at room temperature.

MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or potential reactants. The trifluoromethoxy group, with its electron-withdrawing fluorine atoms, and the nitrogen atom of the azetidine ring are key sites for intermolecular interactions.

Simulations in a polar solvent like water would likely show the formation of hydrogen bonds between the solvent's hydrogen atoms and the lone pair of electrons on the azetidine nitrogen. The oxygen atom of the trifluoromethoxy group could also act as a weak hydrogen bond acceptor. These interactions are crucial for understanding the molecule's solubility and how it presents itself for a chemical reaction.

In the context of its use as a scaffold, simulations could model the interaction of the azetidine nitrogen with a target protein's active site. The nature of these interactions (e.g., hydrogen bonding, van der Waals forces) would provide insights into the molecule's potential as a building block in medicinal chemistry. The orientation and conformation adopted by the molecule upon binding would be critical for its biological activity. For instance, the simulations might indicate that one of the ring conformers is preferentially bound, which could guide the design of more potent derivatives.

Applications in Advanced Organic Synthesis and Scaffold Design

Utility as Versatile Building Blocks and Synthons

The strained four-membered ring of azetidine (B1206935), combined with the stereochemically defined substituents at the C3 position, makes 3-methyl-3-(trifluoromethoxy)azetidine a versatile building block for the synthesis of more complex molecular architectures. Its utility spans from direct incorporation into larger scaffolds to its use in strategic modifications of existing chemical entities.

Incorporation into Complex Molecular Architectures

While direct examples of the incorporation of this compound into complex molecules are not extensively documented in publicly available literature, the principles of its application can be inferred from the synthetic utility of analogous 3-substituted azetidines. The azetidine ring can be introduced into molecules through various synthetic strategies, including nucleophilic substitution and ring-opening reactions. For instance, the nitrogen atom of the azetidine can act as a nucleophile to displace leaving groups on other molecules, thereby tethering the azetidine moiety to a larger framework.

The synthesis of functionalized azetidines often serves as a gateway to more complex structures. For example, methods for the synthesis of 3,3-disubstituted azetidines provide a template for how this compound could be prepared and subsequently utilized acs.org. The synthesis of trifluoromethylated azetidines from β-lactam building blocks also highlights pathways to access such strained heterocyclic systems researchgate.net. The reactivity of these building blocks allows for their incorporation into a variety of molecular scaffolds, including those with potential therapeutic applications acs.orgrsc.org.

Scaffold-Hopping Strategies in Chemical Research

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity but different structural backbones nih.gov. The this compound motif can be considered a valuable tool in such strategies. For instance, it can serve as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) or pyrrolidine (B122466), offering a different spatial arrangement of functional groups and potentially improved pharmacokinetic properties.

The concept of using smaller, strained rings like azetidine to replace larger, more flexible rings is a key aspect of scaffold hopping. This strategy can lead to compounds with improved properties such as increased solubility and metabolic stability dundee.ac.uk. For example, 3-((hetera)cyclobutyl)azetidines have been designed as "stretched" analogues of piperidine, piperazine, and morpholine, demonstrating the potential of azetidine-based structures in scaffold hopping researchgate.net. The unique conformational constraints imposed by the azetidine ring can lead to novel interactions with biological targets, making it an attractive scaffold for exploring new chemical space nih.govresearchgate.net. The trifluoromethoxy group further enhances its utility by providing a unique electronic signature and improving metabolic stability researchgate.net.

Role in Peptidomimetic Chemistry and Amino Acid Surrogates

The rigid structure of the azetidine ring makes it an excellent scaffold for the design of peptidomimetics and amino acid surrogates. By replacing natural amino acids with azetidine-based residues, chemists can introduce conformational constraints into peptides, leading to enhanced stability and biological activity.

Synthesis of Azetidine-Containing Amino Acid Derivatives

Azetidine-2-carboxylic acid and its derivatives are well-established as proline analogues in peptide synthesis mdpi.com. The synthesis of 3-substituted azetidine-2-carboxylic acids allows for the introduction of diverse side-chain functionalities, mimicking the side chains of natural amino acids nih.gov. While the direct synthesis of a this compound-containing amino acid has not been specifically detailed, established synthetic routes to other 3-substituted azetidine amino acids provide a clear blueprint nih.govresearchgate.netacs.org. These methods often involve the stereoselective functionalization of an azetidine precursor, followed by elaboration to the desired amino acid derivative acs.org.

Conformational Effects of Azetidine Incorporation in Peptides

The incorporation of an azetidine ring into a peptide backbone has profound conformational effects. The four-membered ring restricts the phi (Φ) and psi (Ψ) dihedral angles, leading to a more defined secondary structure nih.govumich.edu. This conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity to its target.

Studies on peptides containing 3-aminoazetidine (3-AAz) subunits have shown that the azetidine ring can act as a turn-inducing element, facilitating the formation of small macrocyclic peptides nih.govresearchgate.net. X-ray diffraction analysis of an azetidine-containing cyclic tetrapeptide revealed that the azetidine ring encourages an all-trans conformation, which is less stable in homodetic macrocycles researchgate.net. Furthermore, the introduction of a 3-AAz residue into a cyclohexapeptide was found to improve its stability towards proteases researchgate.net. The conformational behavior of peptides containing other 3-substituted azetidines, such as 3-azetidinesulfonic acid, has also been studied, revealing a preference for extended conformations in the crystalline state and a flexible ensemble of conformations in solution nih.govresearchgate.net. It is anticipated that the bulky and electron-withdrawing trifluoromethoxy group in this compound would further influence the local conformation of the peptide backbone.

Development of Ligands and Catalytic Components

The unique stereoelectronic properties of this compound also make it an interesting candidate for the development of ligands for catalysis and other applications. The nitrogen atom of the azetidine can coordinate to metal centers, and the substituents at the C3 position can be used to fine-tune the steric and electronic environment of the metal complex.

Azetidine Derivatives as Ligands in Metal-Catalyzed Reactions

The nitrogen atom within the azetidine ring can act as a coordinating atom for transition metals, forming complexes that can catalyze a variety of chemical transformations. The development of chiral azetidines allows for their use as ligands in asymmetric catalysis, a cornerstone of modern synthesis for producing enantiomerically pure compounds. Although azetidines are less common as ligands than their five- and six-membered ring counterparts like pyrrolidines and piperidines, their strained nature can impart unique reactivity and selectivity in metal complexes.

Metal-catalyzed reactions are often employed in the synthesis and functionalization of the azetidine ring itself. For instance, gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a route to chiral azetidin-3-ones. nih.gov Similarly, iron-catalyzed thiol alkylation of azetidinols can be used to synthesize 3-aryl-3-sulfanyl azetidines. nih.gov Palladium-catalyzed reactions have also been utilized for strain-release functionalization of related bicyclic azetidine precursors. nih.gov These examples highlight the intimate relationship between metal catalysis and the chemistry of azetidine scaffolds.

Table 1: Examples of Metal-Catalyzed Reactions in Azetidine Synthesis

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Gold (Au) | Oxidative Cyclization | Synthesis of chiral azetidin-3-ones | nih.gov |

| Iron (Fe) | Thiol Alkylation | Synthesis of 3-aryl-3-sulfanyl azetidines | nih.gov |

| Lanthanum (La) | Intramolecular Aminolysis | Synthesis of azetidines from epoxy amines | nih.gov |

Role in Organocatalytic Processes

Organocatalysis, which uses small organic molecules as catalysts, represents another significant area where azetidine derivatives find application. Chiral azetidines, particularly those derived from proline analogues, can be effective organocatalysts for various asymmetric transformations. Fluorinated proline derivatives have been successfully used in organocatalysis, suggesting a potential role for chiral versions of fluorinated azetidines. researchgate.net

The synthesis of chiral azetidines can itself be achieved through organocatalytic methods. For example, organocatalytic asymmetric [2+2] cycloadditions have been developed to provide straightforward access to chiral fused α-trifluoromethyl azetidines under mild conditions and with high efficiency and stereoselectivity. rsc.org This demonstrates the dual role of azetidines in this field: they can be both the products of organocatalytic reactions and the catalysts themselves.

Exploration of Novel Chemical Space

The drive to synthesize novel molecules with unique properties is a constant in medicinal and materials chemistry. Saturated heterocyclic rings, especially those that are small and strained like azetidine, are highly sought-after motifs because they increase the three-dimensional character of a molecule, a property correlated with higher success rates for drug candidates.

Design of Novel Heterocyclic Scaffolds

This compound is an exemplary building block for the design of novel heterocyclic scaffolds. The azetidine ring can be incorporated into larger, more complex structures, acting as a "saturated bioisostere" for other groups like phenyl rings or tert-butyl groups, while improving physicochemical properties such as solubility. nih.gov

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been achieved through methods like the aza-Michael addition. nih.gov Furthermore, the strain in the four-membered ring can be harnessed in "strain-release" reactions to construct other heterocyclic systems or to functionalize the azetidine in unique ways. nih.gov This reactivity allows chemists to use azetidines as starting points for a diverse array of new molecular architectures, including spirocyclic systems where the azetidine ring is fused to another ring at a single carbon atom. arkat-usa.org

Creating 3D-Character in Synthetic Molecules

Modern drug design increasingly focuses on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Molecules with greater sp³-hybridized character tend to have improved selectivity and better pharmacokinetic profiles. The rigid, non-planar structure of the azetidine ring is an ideal component for introducing this 3D-character.

The substitution pattern on this compound, with two different groups at the C-3 position, creates a stereocenter that further enhances its three-dimensionality. The trifluoromethoxy group (-OCF₃) is particularly valuable in this context. It is highly lipophilic and metabolically stable, and its strong electronic effects can influence molecular conformation and binding interactions. beilstein-journals.org The incorporation of fluorinated groups is a well-established strategy in medicinal chemistry to modulate a molecule's properties, and combining this with the defined 3D geometry of the azetidine scaffold provides a powerful tool for exploring novel chemical space. beilstein-journals.orgresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azetidin-3-one |

| 3-Aryl-3-sulfanyl azetidine |

| Pyrrolidine |

| Piperidine |

| Proline |

Future Research Directions and Contemporary Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of any novel compound, including 3-Methyl-3-(trifluoromethoxy)azetidine, must contend with the modern imperative for environmentally benign and efficient chemical processes. The principles of green chemistry and atom economy will be paramount in developing viable synthetic pathways.

Green Chemistry Approaches for Azetidine (B1206935) Synthesis

Future research into the synthesis of this compound would benefit from exploring green chemistry principles. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. Methodologies such as photocatalysis and flow chemistry, which have shown promise in the synthesis of other fluorinated azetidines, could be adapted. researchgate.netuniba.ituniba.itnih.gov For instance, visible-light-mediated reactions could offer a milder alternative to traditional thermal methods, potentially reducing byproduct formation and energy consumption. researchgate.netrsc.orgnih.gov

Catalyst Development for Enhanced Selectivity and Yield

The introduction of both a methyl and a trifluoromethoxy group at the C3 position of the azetidine ring presents a significant stereochemical challenge. The development of novel catalysts will be crucial for controlling the stereochemistry and achieving high yields. Lanthanide triflates, such as La(OTf)3, have been successfully employed in the regioselective synthesis of other substituted azetidines and could serve as a starting point for catalyst design. nih.govfrontiersin.org Furthermore, exploring transition metal catalysis, for example with palladium or copper, could open up new avenues for the construction of the strained azetidine ring with the desired substitution pattern. nih.gov

Table 1: Potential Catalytic Systems for the Synthesis of 3-Substituted Azetidines

| Catalyst Type | Potential Advantages | Representative Examples for Azetidine Synthesis |

| Lanthanide Triflates (e.g., La(OTf)3, Eu(OTf)3) | High regioselectivity, tolerance of various functional groups. nih.govfrontiersin.org | Intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org |

| Transition Metals (e.g., Pd, Cu) | Versatility in C-N and C-C bond formation. nih.gov | Photo-induced copper-catalyzed radical cascade cyclization. nih.gov |

| Chiral Phosphoric Acids | Enantioselective desymmetrization of azetidines. rsc.org | Thiol-based ring-opening of meso-azetidines. rsc.org |

| Iridium Photocatalysts | Mild reaction conditions, triplet energy transfer for cycloadditions. rsc.org | Intermolecular [2+2] photocycloaddition of imines and alkenes. researchgate.netrsc.org |

Exploration of Novel Reactivity Modes and Transformations

The unique electronic properties of the trifluoromethoxy group are expected to impart novel reactivity to the azetidine ring. Understanding these new reaction pathways will be a key area of future research.

Unexplored Reaction Pathways for Fluorinated Azetidines

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic amines. rsc.orgnih.govacs.org The presence of the electron-withdrawing trifluoromethoxy group at the C3 position could significantly influence the regioselectivity of these ring-opening processes. Investigating the reactivity of this compound with a range of nucleophiles and electrophiles would be essential to map out its chemical behavior. Strain-release reactions, which have been effectively used for the synthesis of 2-(trifluoromethyl)azetidines, could also be a fruitful area of investigation for the transformation of this novel compound. nih.govresearchgate.netdntb.gov.ua

Chemoselective Transformations in Complex Systems

A crucial aspect of modern synthetic chemistry is the ability to perform selective transformations on one functional group in the presence of others. Future studies should focus on the chemoselective manipulation of the azetidine nitrogen or the trifluoromethoxy group in this compound. This would be vital for its potential application as a building block in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals.

Integration with Modern Synthetic Methodologies

To accelerate the exploration of this compound, its synthesis and subsequent transformations should be integrated with modern, high-throughput synthetic and analytical techniques.

The use of flow chemistry would offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling potentially reactive intermediates and for optimizing reaction conditions in a rapid and material-sparing manner. uniba.ituniba.itnih.govuc.ptresearchgate.net This technology has already been successfully applied to the synthesis of other azetidine derivatives. uniba.ituniba.itnih.gov

Photoredox catalysis represents another modern synthetic tool that could be pivotal in developing novel reactions for this compound. rsc.orgnih.gov Its ability to generate radical intermediates under mild conditions could unlock new pathways for the functionalization of the azetidine ring.

Finally, computational studies , using methods such as density functional theory (DFT), will be invaluable for predicting the reactivity, stability, and spectroscopic properties of this compound. researchgate.net Such in silico studies can guide experimental design, saving significant time and resources in the laboratory.

Flow Chemistry Applications for Efficient Synthesis

The translation of synthetic routes for complex molecules like this compound from batch to continuous flow processes represents a significant area of future development. Flow chemistry offers substantial advantages in terms of safety, scalability, and reaction control, which are particularly relevant for challenging multi-step syntheses.

Research has demonstrated the successful application of flow technology for the generation and functionalization of lithiated azetidine intermediates. uniba.it This approach allows for the handling of unstable intermediates at higher temperatures than are feasible in batch processing, significantly accelerating reaction times. uniba.it A potential flow synthesis for a 3-substituted azetidine could involve the initial generation of a C3-lithiated azetidine from a precursor like N-Boc-3-iodoazetidine, followed by quenching with an appropriate electrophile. uniba.it The entire sequence can be performed using more environmentally sustainable solvents, such as cyclopentyl methyl ether (CPME). uniba.it

The adaptation of such a flow process for this compound would require the development of a suitable trifluoromethoxylation reagent that is compatible with the flow conditions. The precise control over stoichiometry, temperature, and residence time afforded by microreactors could prove crucial in optimizing the yield and purity of the final product, minimizing side reactions that are often problematic in batch synthesis. unimi.it

Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are transformative technologies poised to accelerate the discovery and optimization of synthetic pathways for novel azetidine derivatives. youtube.com These approaches utilize multi-well plates and robotic liquid handlers to perform a large number of reactions in parallel on a small scale. youtube.comyoutube.com This methodology allows for the rapid screening of a wide array of catalysts, reagents, solvents, and reaction conditions to identify optimal parameters efficiently. youtube.comtrajanscimed.com

For a target like this compound, HTE could be employed to:

Optimize reaction conditions: Systematically screen different bases, solvents, temperatures, and catalysts for key steps, such as the azetidine ring formation or the introduction of the trifluoromethoxy group.

Explore reaction scope: Quickly evaluate a diverse range of substrates to understand the functional group tolerance of a newly developed synthetic method.

Synthesize libraries: Generate a large collection of analogs of the target compound for structure-activity relationship (SAR) studies in drug discovery programs. youtube.com

The vast amounts of data generated from HTE are ideal for analysis with machine learning algorithms, which can help predict reaction outcomes and guide future experimental design, creating a self-optimizing "closed-loop" workflow. youtube.comnih.gov This data-rich approach minimizes the use of valuable starting materials while maximizing the output of experimental information, ultimately reducing the time and cost associated with bringing new chemical entities from discovery to application. nih.gov

Advancements in Asymmetric Synthesis of Chiral this compound

The creation of a quaternary stereocenter, such as the C3 position in this compound, in an enantioselective manner is a formidable challenge in synthetic chemistry. As many bioactive molecules are active as a single enantiomer, the development of robust asymmetric methods is critical.

Recent advances in catalysis provide potential pathways to address this challenge. While direct asymmetric synthesis of the target molecule is not yet widely reported, progress in related areas offers promising strategies. For instance, highly enantioselective methods for the synthesis of chiral trifluoromethylated amines have been developed using chiral organic catalysts for the isomerization of trifluoromethyl imines. nih.gov Furthermore, the catalytic asymmetric synthesis of molecules bearing a fluorine-containing stereogenic carbon center is an area of intense investigation, with both organo- and organometallic catalysts being explored. nih.gov

Access to Enantiopure Isomers with High Efficiency